molecular formula C20H17Cl2NOS B2481190 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol CAS No. 763125-55-9

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol

Cat. No.: B2481190
CAS No.: 763125-55-9
M. Wt: 390.32
InChI Key: JNZUBSDEPJUDBZ-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is an organic compound with a complex structure that includes a benzene ring substituted with a dichlorobenzyl group, a sulfanyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with aniline to produce 2,4-dichlorobenzylsulfanylaniline. Finally, this compound undergoes a reaction with benzaldehyde under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced analogs with fewer double bonds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzyl chloride

Uniqueness

Compared to similar compounds, 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is unique due to its combined sulfanyl and anilino groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methylsulfanyl]anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NOS/c21-16-6-5-15(19(22)11-16)13-25-18-9-7-17(8-10-18)23-12-14-3-1-2-4-20(14)24/h1-11,23-24H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUBSDEPJUDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-55-9
Record name 2-((4-((2,4-DICHLOROBENZYL)THIO)ANILINO)METHYL)PHENOL
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